molecular formula C12H12N2O2 B13907942 Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate

Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate

Cat. No.: B13907942
M. Wt: 216.24 g/mol
InChI Key: YJSVNUUSARJITK-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate is a heterocyclic compound that features an imidazole ring fused to a benzoate ester. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable building block for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate typically involves the condensation of 4-methylimidazole with methyl 4-formylbenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: 4-(4-methyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Methyl 4-(4-methyl-1H-imidazol-2-yl)benzoate can be compared with other imidazole derivatives such as:

    Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl group on the imidazole ring, which may affect its reactivity and biological activity.

    4-(1H-benzo[d]imidazol-2-yl)benzoate: Contains a benzimidazole ring instead of an imidazole ring, potentially leading to different biological properties.

    Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate: Another benzimidazole derivative with a different substitution pattern, which may influence its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 4-(5-methyl-1H-imidazol-2-yl)benzoate

InChI

InChI=1S/C12H12N2O2/c1-8-7-13-11(14-8)9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14)

InChI Key

YJSVNUUSARJITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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